molecular formula C25H20N2O2S B2874855 4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312743-78-5

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2874855
CAS No.: 312743-78-5
M. Wt: 412.51
InChI Key: YSDHNCJKLGDDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a small-molecule compound featuring a benzamide core substituted with a benzoyl group at the 4-position and a 4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl moiety at the nitrogen atom. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological applications.

The compound’s synthesis likely involves coupling reactions between benzoyl chloride derivatives and aminothiazole intermediates, as seen in analogous compounds (e.g., describes sulfonamide-linked benzamide-thiazole derivatives synthesized via carbodiimide-mediated coupling) .

Properties

IUPAC Name

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDHNCJKLGDDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized from α-haloketones and thiourea under basic conditions.
  • Introduction of the Dimethylphenyl Group : This is achieved through Friedel-Crafts acylation using 2,5-dimethylbenzoyl chloride.
  • Final Benzamide Formation : The final compound is obtained by reacting the thiazole derivative with benzoyl chloride.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For example:

  • Case Study : A study evaluated several thiazole derivatives against various bacterial strains. The results showed that compounds similar to this compound exhibited potent antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied:

  • Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, they may inhibit kinases that are crucial for tumor growth.
  • Case Study : In a specific study involving cancer cell lines (A-431 and HT29), thiazole derivatives demonstrated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cell signaling pathways associated with cancer and microbial resistance.
  • Protein-Ligand Interactions : Studies have shown that this compound can bind to specific proteins, altering their function and potentially leading to apoptosis in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructureBiological Activity
N-(2,4-Dimethylphenyl)formamideStructureModerate anticancer activity
N-(4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl)-4-nitrobenzamideStructureStrong antimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzamide and thiazole rings, leading to variations in biological activity, solubility, and synthetic feasibility. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents Biological Activity/Application Synthesis Highlights Reference
4-Benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Benzoyl, 2,5-dimethylphenyl-thiazole Not explicitly reported Likely involves carbodiimide coupling N/A
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Piperidinylsulfonyl, 2,5-dimethylphenyl NF-κB activation enhancer (126.24% activity) Carbodiimide-mediated coupling
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy, 4-methylphenyl-thiazole Plant growth modulation (129.23% activity) Reflux with sodium acetate and thiosemicarbazide
4-Formyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (Compound 7) Formyl, pyridinyl-thiazole Protein interaction inhibitor Acetonitrile solvent, DMAP catalyst
N-[4-(3,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide Methoxy, 3,5-dimethylphenyl-thiazole Not explicitly reported Friedel-Crafts alkylation, hydrazide formation

Structural Modifications and Activity Trends

  • Benzoyl vs. Sulfonyl Groups : The target compound’s benzoyl group may enhance π-π stacking interactions compared to sulfonyl analogs like 2D216, which exhibit stronger electron-withdrawing effects and higher NF-κB activation .
  • Thiazole Substituents: The 2,5-dimethylphenyl group on the thiazole ring is shared with 2D216 and other analogs, suggesting a role in hydrophobic binding.
  • Phenoxy vs. Methoxy Groups: Phenoxy-substituted compounds (e.g., ) show higher activity in plant growth assays (129.23%) compared to methoxy derivatives, possibly due to increased lipophilicity .

Stability and Tautomerism

Research Implications

The structural diversity of benzamide-thiazole derivatives highlights their versatility in drug discovery. For example:

  • NF-κB Pathway : 2D216’s sulfonyl group enhances activity, suggesting that electron-withdrawing substituents optimize signaling modulation .
  • Antiviral Applications : Hydrazinecarbothioamide analogs () demonstrate the importance of hydrazineylidene groups in HIV-1 RT inhibition, though synthetic complexity limits scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.